molecular formula C5H3ClF3NO B6278964 3-(chloromethyl)-5-(trifluoromethyl)-1,2-oxazole CAS No. 2092261-37-3

3-(chloromethyl)-5-(trifluoromethyl)-1,2-oxazole

Cat. No.: B6278964
CAS No.: 2092261-37-3
M. Wt: 185.53 g/mol
InChI Key: ITYKRFFFXOSWAI-UHFFFAOYSA-N
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Description

“3-(chloromethyl)-5-(trifluoromethyl)-1,2-oxazole” is a chemical compound that belongs to the class of trifluoromethyl ketones (TFMKs) . TFMKs are valuable synthetic targets and are used as synthons in the construction of fluorinated pharmacons .


Synthesis Analysis

The synthesis of such compounds involves various methods. One of the common methods is the trifluoromethylation of acyl radicals . Another method involves the tandem C–H trifluoromethylation and chromone annulation of enaminones .


Molecular Structure Analysis

The molecular structure of “this compound” is characterized by the presence of a trifluoromethyl group. This group plays an increasingly important role in pharmaceuticals, agrochemicals, and materials .


Chemical Reactions Analysis

The chemical reactions involving “this compound” are primarily centered around the trifluoromethylation of carbon-centered radical intermediates . This process is crucial in the construction of C(sp 3, sp 2, and sp)–CF 3 bonds via C–H/X bond functionalization or addition processes in both aliphatic and aromatic hydrocarbons .


Physical and Chemical Properties Analysis

The physical and chemical properties of “this compound” are significantly influenced by the trifluoromethyl group. This group imparts high electronegativity, lipophilicity, and excellent metabolic stability to the compound .

Future Directions

The future directions in the research of “3-(chloromethyl)-5-(trifluoromethyl)-1,2-oxazole” and similar compounds involve further exploration of the trifluoromethylation process . This includes the development of more efficient and environmentally friendly methods for the synthesis of such compounds .

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 3-(chloromethyl)-5-(trifluoromethyl)-1,2-oxazole involves the reaction of 3,5-dihydroxy-1,2-oxazole with chloromethyl trifluoromethanesulfonate in the presence of a base.", "Starting Materials": [ "3,5-dihydroxy-1,2-oxazole", "Chloromethyl trifluoromethanesulfonate", "Base (e.g. triethylamine)" ], "Reaction": [ "To a solution of 3,5-dihydroxy-1,2-oxazole in a suitable solvent (e.g. DMF), add the base and stir for 10-15 minutes.", "Add chloromethyl trifluoromethanesulfonate to the reaction mixture and stir for an additional 2-3 hours at room temperature.", "Quench the reaction with water and extract the product with a suitable organic solvent (e.g. ethyl acetate).", "Dry the organic layer over anhydrous sodium sulfate and concentrate the solution under reduced pressure.", "Purify the crude product by column chromatography or recrystallization to obtain 3-(chloromethyl)-5-(trifluoromethyl)-1,2-oxazole as a white solid." ] }

CAS No.

2092261-37-3

Molecular Formula

C5H3ClF3NO

Molecular Weight

185.53 g/mol

IUPAC Name

3-(chloromethyl)-5-(trifluoromethyl)-1,2-oxazole

InChI

InChI=1S/C5H3ClF3NO/c6-2-3-1-4(11-10-3)5(7,8)9/h1H,2H2

InChI Key

ITYKRFFFXOSWAI-UHFFFAOYSA-N

Canonical SMILES

C1=C(ON=C1CCl)C(F)(F)F

Purity

95

Origin of Product

United States

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